Cas no 958853-16-2 (8-azaspiro4.5decane-8-sulfonyl chloride)

8-Azaspiro[4.5]decane-8-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring a spirocyclic structure, which imparts unique steric and electronic properties. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing derivatives. Its rigid spirocyclic framework enhances stability and selectivity in reactions, making it valuable for constructing complex molecular architectures. The sulfonyl chloride moiety offers high reactivity for nucleophilic substitution, enabling efficient derivatization. This reagent is particularly useful in medicinal chemistry and materials science, where precise functionalization is critical. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity.
8-azaspiro4.5decane-8-sulfonyl chloride structure
958853-16-2 structure
Product Name:8-azaspiro4.5decane-8-sulfonyl chloride
CAS No:958853-16-2
MF:C9H16ClNO2S
MW:237.74684047699
MDL:MFCD18277229
CID:2115580
PubChem ID:57946190
Update Time:2025-06-08

8-azaspiro4.5decane-8-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 8-Azaspiro[4.5]decane-8-sulfonyl chloride
    • TVXAUZJGNNRDRI-UHFFFAOYSA-N
    • 8-azaspiro4.5decane-8-sulfonyl chloride
    • MDL: MFCD18277229
    • Inchi: 1S/C9H16ClNO2S/c10-14(12,13)11-7-5-9(6-8-11)3-1-2-4-9/h1-8H2
    • InChI Key: TVXAUZJGNNRDRI-UHFFFAOYSA-N
    • SMILES: ClS(N1CCC2(CC1)CCCC2)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 293
  • Topological Polar Surface Area: 45.8

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Additional information on 8-azaspiro4.5decane-8-sulfonyl chloride

8-Azaspiro[4.5]decane-8-sulfonyl chloride (CAS No: 958853-16-2)

8-Azaspiro[4.5]decane-8-sulfonyl chloride, a compound with the CAS registry number 958853-16-2, is a unique organic molecule that has garnered significant attention in the fields of organic chemistry and drug discovery. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing a single atom, in this case, the nitrogen atom at position 8. The sulfonyl chloride group attached to the nitrogen atom introduces additional reactivity and functional versatility to the molecule.

The structure of 8-azaspiro[4.5]decane-8-sulfonyl chloride is composed of two fused rings: a five-membered ring and a six-membered ring, connected through the nitrogen atom. This spiro arrangement imparts a rigid and compact conformation to the molecule, which is advantageous in various chemical reactions and biological applications. The sulfonyl chloride group (-SO₂Cl) is highly reactive and can act as an electrophilic agent in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Recent studies have highlighted the potential of spiro compounds like 8-azaspiro[4.5]decane-8-sulfonyl chloride in drug design due to their ability to modulate protein-protein interactions (PPIs). PPIs are critical for many cellular processes, and disrupting them has emerged as a promising strategy for treating diseases such as cancer, neurodegenerative disorders, and viral infections. The unique geometry of spiro compounds allows them to fit into specific pockets or crevices on protein surfaces, enabling them to act as allosteric modulators or inhibitors.

In terms of synthesis, 8-azaspiro[4.5]decane-8-sulfonyl chloride can be prepared through various methods, including cyclization reactions involving amino alcohols or diamines followed by sulfonation and chlorination steps. The choice of synthetic route depends on the starting materials and desired stereochemistry of the product. Researchers have optimized these methods to achieve high yields and purity, ensuring that the compound is readily available for further studies.

The chemical properties of 958853-16-2 include high reactivity due to the sulfonyl chloride group, which can undergo nucleophilic substitution with amines, alcohols, or thiols to form corresponding sulfonamides or thioethers. These derivatives have been explored for their potential as bioactive agents in medicinal chemistry. For instance, sulfonamides derived from this compound have shown promise as inhibitors of kinase enzymes, which are key targets in cancer therapy.

Moreover, spiro compounds like 8-azaspiro[4.5]decane-8-sulfonyl chloride exhibit interesting pharmacokinetic properties due to their rigid structure and lipophilic nature. They can permeate biological membranes efficiently and demonstrate good bioavailability when administered orally or parenterally. These characteristics make them attractive candidates for drug delivery systems and targeted therapies.

Recent advancements in computational chemistry have enabled researchers to model the interactions of 958853-16-2 with various biological targets at an atomic level. Molecular docking studies have revealed that this compound can bind effectively to hydrophobic pockets on protein surfaces, suggesting its potential as a lead compound for drug development.

In conclusion, 8-Azaspiro[4.5]decane-8-sulfonyl chloride (CAS No: 958853-16-2) is a versatile compound with significant potential in organic synthesis and drug discovery. Its unique spiro structure and reactive sulfonyl chloride group make it an invaluable tool for chemists and pharmacologists alike. As research continues to uncover its full range of applications, this compound is poised to play a pivotal role in advancing therapeutic interventions across various disease states.

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